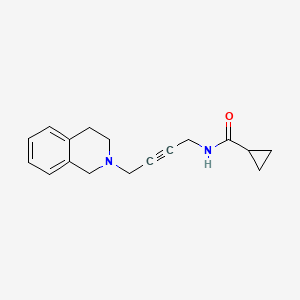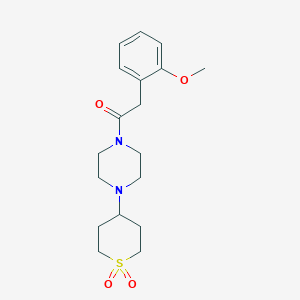
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medical applications, particularly as inhibitors of various enzymes and receptors. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from similar sulfonamide derivatives that have been studied for their biological properties and interactions with proteins.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide by choosing appropriate starting materials and reaction conditions tailored to the specific functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and analytical techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . Density Functional Theory (DFT) calculations can also be employed to predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies, which are indicative of the molecule's stability and reactivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a variety of chemical reactions, depending on their structure and the presence of reactive functional groups. The biological evaluation of sulfonamide derivatives often involves their interaction with enzymes, as seen in the inhibition of protein kinases and angiogenesis by certain N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides . Similarly, sulfonamides derived from indanes and tetralines have been shown to inhibit human carbonic anhydrase isozymes . These interactions are crucial for the therapeutic potential of sulfonamide compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The stability of the molecule can be assessed through hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis . The atomic charges, frontier molecular orbitals, and molecular electrostatic potential provide further insight into the reactivity and potential interaction sites of the molecule . These properties are essential for understanding the behavior of the compound in biological systems and its potential as a therapeutic agent.
Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Research has demonstrated the potential of sulfonamide derivatives, similar in structure to the specified compound, in inhibiting specific enzymes or acting as receptor antagonists, suggesting therapeutic applications. For instance, sulfonamide derivatives derived from indanes and tetralines have shown inhibitory effects on human carbonic anhydrase isozymes, indicating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Akbaba et al., 2014).
Antimicrobial and Anticancer Activity
Sulfonamide compounds have also been synthesized and evaluated for their antimicrobial and anticancer activities. For example, new tetrahydronaphthalene-sulfonamide derivatives displayed potent antimicrobial inhibitory activities against a panel of bacterial strains and Candida Albicans, suggesting the potential of these compounds as antimicrobial agents (Mohamed et al., 2021). Additionally, phenylaminosulfanyl-1,4‐naphthoquinone derivatives exhibited potent cytotoxic activity against several human cancer cell lines, with certain compounds showing low toxicity in normal cells, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
Chemical Synthesis and Material Science
The research extends into the synthesis of complex molecules and materials science, where sulfonamide derivatives are used in novel synthetic routes or as functional materials. Novel methods for the synthesis of sulfonamides using p-nitrophenoxide as a leaving group have been developed, facilitating the preparation of potent adenosine A2B receptor antagonists (Yan et al., 2006). Furthermore, N-hydroxy sulfonamides have been identified as new sulfenylating agents, providing a novel avenue for the functionalization of aromatic compounds and demonstrating their utility in organic synthesis (Wang et al., 2017).
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-17(15-8-10-22-12-15)7-9-18-23(20,21)16-6-5-13-3-1-2-4-14(13)11-16/h5-6,8,10-12,17-19H,1-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKAXXOUCQLUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile](/img/structure/B2516859.png)


![3-Methyl-5-[(2-methylphenyl)methoxy]-1,2,4-thiadiazole](/img/structure/B2516863.png)
![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2516864.png)



![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)urea](/img/structure/B2516874.png)

![N-[2-(4-Methylbenzoyl)furan-3-yl]prop-2-enamide](/img/structure/B2516877.png)